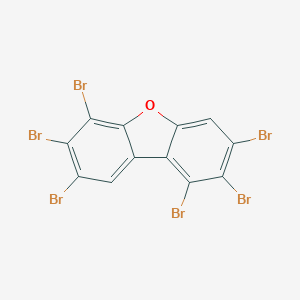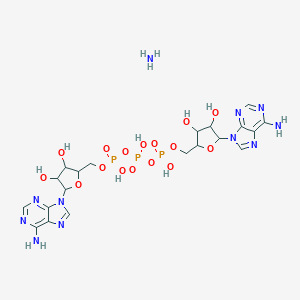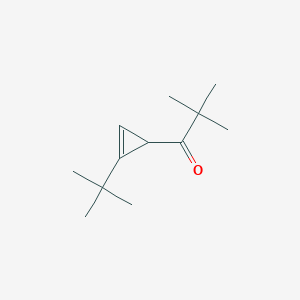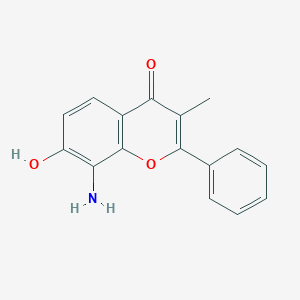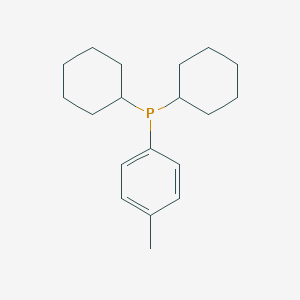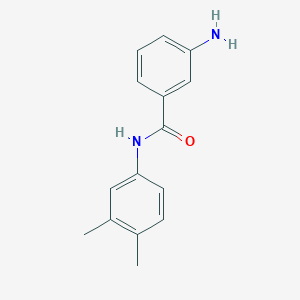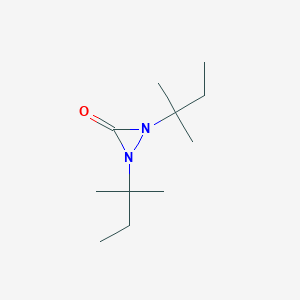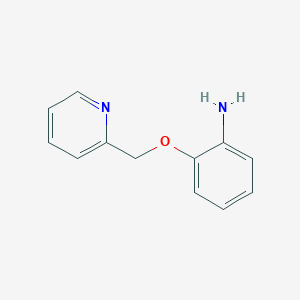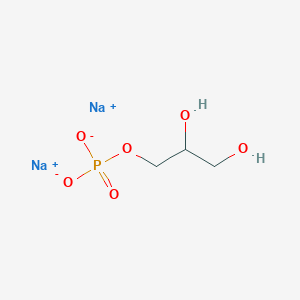
グリセロリン酸ナトリウム
概要
説明
グリセロリン酸ナトリウムは、体内のリン酸塩レベルを補うための薬剤として一般的に使用される有機リン酸塩です。それはしばしば静脈内注入によって投与され、低リン酸血症の治療における役割で知られています。 この化合物は、ジナトリウムグリセロール1-および2-リン酸の混合物であり、水に非常に溶解性があります .
2. 製法
合成経路と反応条件: グリセロリン酸ナトリウムの調製には、炭酸ナトリウムの存在下、グリセロールとリン酸とのエステル化が含まれます。反応は通常、120〜145°Cの温度範囲と0.4〜0.5 MPaの圧力で実行されます。反応中のpHは3.0〜5.5に制御されます。エステル化後、混合物を精製水で希釈し、水酸化ナトリウムを加えてpHを8.0〜11.0に調整します。 最終生成物は、脱色および遊離グリセリンの分離によって得られます .
工業生産方法: グリセロリン酸ナトリウムの工業生産方法には、通常、同様のステップが含まれますが、より大規模です。このプロセスには、大型のエステル化反応器の使用と、高収率と純度を確保するための反応条件の継続的な監視が含まれます。 最終生成物は、通常、結晶化され、医薬品規格を満たすために精製されます .
科学的研究の応用
Sodium glycerophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Used to treat hypophosphatemia and as a component in total parenteral nutrition.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in certain formulations
作用機序
グリセロリン酸ナトリウムは無機リン酸の供与体として作用します。投与されると、血清アルカリ性ホスファターゼによって加水分解されて、無機リン酸とグリセロールが放出されます。 無機リン酸は、その後、ATP合成や細胞エネルギー産生を含むさまざまな生化学経路で使用されます .
類似の化合物:
- リン酸一カリウム
- リン酸二カリウム
- リン酸ナトリウム
比較: グリセロリン酸ナトリウムは、リン酸供与体とグリセロール源の両方の役割を果たすため、独特です。他のリン酸塩とは異なり、リン酸とグリセロールの両方を提供するため、特定の医学的および生化学的用途に役立ちます。 その高い溶解性と安定性も、静脈内製剤における好ましい選択となっています .
生化学分析
Biochemical Properties
Sodium glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body . It is a potent protein phosphatase inhibitor . Protein phosphatase is an enzyme that removes a phosphate group from the phosphorylated amino acid residue of its target protein .
Cellular Effects
Sodium glycerophosphate plays a crucial role in cellular function. It is involved in the formation of bone tissue and the composition of cell membranes . It also plays a vital role in energy metabolism .
Molecular Mechanism
The molecular mechanism of Sodium glycerophosphate involves its interaction with protein phosphatase. It inhibits the activity of this enzyme, preventing it from removing phosphate groups from its target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium glycerophosphate is known for its stability. It is a white to off-white powder which may or may not be crystalline, has no discernible odor and tastes salty . It melts at 98 to 100 °C (208 to 212 °F) and decomposes at 130 °C (266 °F) .
Metabolic Pathways
Sodium glycerophosphate is involved in the phosphate metabolism pathway. It is hydrolyzed to inorganic phosphate and glycerol in the body .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium glycerophosphate involves the esterification of glycerol with phosphoric acid in the presence of sodium carbonate. The reaction is typically carried out at a temperature range of 120-145°C and a pressure of 0.4-0.5 MPa. The pH is controlled between 3.0-5.5 during the reaction. After esterification, the mixture is diluted with purified water, and sodium hydroxide is added to adjust the pH to 8.0-11.0. The final product is obtained by decolorizing and separating free glycerin .
Industrial Production Methods: Industrial production methods for sodium glycerophosphate often involve similar steps but on a larger scale. The process includes the use of large esterification reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
化学反応の分析
反応の種類: グリセロリン酸ナトリウムは、無機リン酸とグリセロールに分解される加水分解など、さまざまな化学反応を起こします。 この反応は、体内の血清アルカリ性ホスファターゼによって触媒されます .
一般的な試薬と条件:
加水分解: アルカリ性ホスファターゼによって触媒されます。
エステル化: 炭酸ナトリウムの存在下、グリセロールとリン酸が含まれます。
生成される主要な生成物:
加水分解: 無機リン酸とグリセロール。
エステル化: グリセロリン酸ナトリウム.
4. 科学研究への応用
グリセロリン酸ナトリウムは、科学研究において幅広い用途があります。
化学: さまざまな化学反応と合成プロセスにおける試薬として使用されます。
生物学: 細胞代謝とエネルギー産生において役割を果たします。
医学: 低リン酸血症の治療と、完全静脈栄養の成分として使用されます。
類似化合物との比較
- Monopotassium phosphate
- Dipotassium phosphate
- Sodium phosphate
Comparison: Sodium glycerophosphate is unique due to its dual role as a phosphate donor and a glycerol source. Unlike other phosphate salts, it provides both phosphate and glycerol, which can be beneficial in certain medical and biochemical applications. Its high solubility and stability also make it a preferred choice in intravenous formulations .
特性
| Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. | |
CAS番号 |
1555-56-2 |
分子式 |
C3H9NaO6P |
分子量 |
195.06 g/mol |
IUPAC名 |
disodium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
InChIキー |
KANLKAYGXGSUJC-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
正規SMILES |
C(C(COP(=O)(O)O)O)O.[Na] |
| 1334-74-3 1555-56-2 |
|
物理的記述 |
Solid; [Sigma-Aldrich MSDS] |
関連するCAS |
95648-81-0 |
溶解性 |
Soluble |
同義語 |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


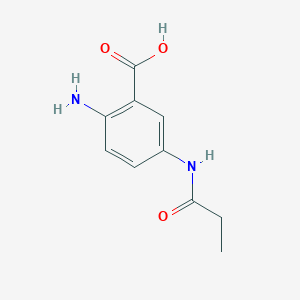
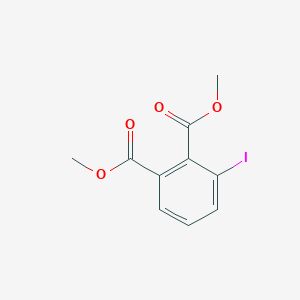
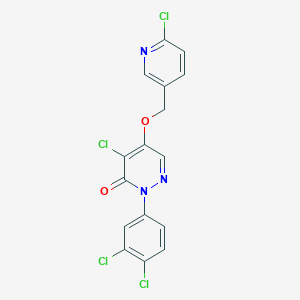
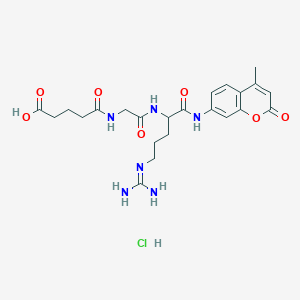
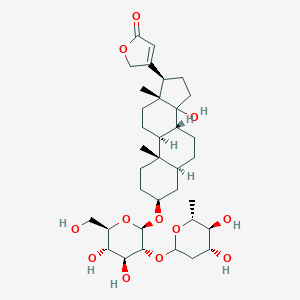
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
